Cytotoxicity vs. Hyperoside in Pancreatic Cancer
In a head-to-head comparison against hyperoside, hypoxoside demonstrated 2-fold higher potency in the INS-1 pancreatic cancer cell line. While hypoxoside achieved an IC50 of ∼25 μM against INS-1 cells, hyperoside was less potent, requiring an IC50 of ∼50 μM against the MIA PaCa-2 pancreatic cancer line [1]. This differential cytotoxicity underscores that hypoxoside is not a generic natural product but possesses a distinct efficacy profile relative to structurally similar prodrugs.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ∼25 μM |
| Comparator Or Baseline | Hyperoside: ∼50 μM |
| Quantified Difference | 2-fold lower IC50 (higher potency) for hypoxoside |
| Conditions | INS-1 (hypoxoside) and MIA PaCa-2 (hyperoside) pancreatic cancer cell lines; 48 h treatment |
Why This Matters
This direct comparison quantifies hypoxoside's superior potency over a close structural analogue, providing a clear justification for its selection in pancreatic cancer research over hyperoside.
- [1] Boukes, G. J., van de Venter, M., & Oosthuizen, V. (2016). The apoptotic and autophagic properties of two natural occurring prodrugs, hyperoside and hypoxoside, against pancreatic cancer cell lines. Biomedicine & Pharmacotherapy, 83, 617-626. View Source
